molecular formula C12H23NO3S B2995072 2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide CAS No. 1448079-03-5

2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide

Cat. No.: B2995072
CAS No.: 1448079-03-5
M. Wt: 261.38
InChI Key: TUAIGGOKGVVRKF-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a cyclopentylthio group, a hydroxy group, a methoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide typically involves multiple steps:

  • Formation of the Cyclopentylthio Group: : This step involves the introduction of a cyclopentylthio group to a suitable precursor. This can be achieved through a nucleophilic substitution reaction where a cyclopentylthiol reacts with a halogenated compound.

  • Introduction of the Acetamide Group: : The acetamide group can be introduced through an acylation reaction. This involves reacting an amine with an acyl chloride or anhydride to form the acetamide.

  • Addition of Hydroxy and Methoxy Groups: : The hydroxy and methoxy groups can be introduced through hydroxylation and methylation reactions, respectively. These reactions typically require specific catalysts and conditions to ensure selective addition to the desired positions on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like hydroxide ions (OH-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, alkyl halides, hydroxide ions (OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide has several applications in scientific research:

  • Chemistry: : The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for study.

  • Biology: : It may be used in studies of enzyme interactions and metabolic pathways, particularly those involving sulfur-containing compounds.

  • Medicine: : The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases that involve oxidative stress or inflammation.

  • Industry: : It can be used in the development of new materials, such as polymers or coatings, that require specific chemical properties.

Mechanism of Action

The mechanism by which 2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to changes in cellular processes.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, or sulfur metabolism, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
  • This compound analogs
  • Other sulfur-containing acetamides

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-12(15,9-16-2)8-13-11(14)7-17-10-5-3-4-6-10/h10,15H,3-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAIGGOKGVVRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1CCCC1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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